

Osthole-d3: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Osthole-d3

Cat. No.: B15581138

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An In-depth Examination of a Deuterated Natural Product for Advanced Research Applications

This technical guide provides a comprehensive overview of **Osthole-d3**, the deuterated analog of the natural coumarin Osthole. It is intended for researchers, scientists, and drug development professionals interested in the potential applications of this stable isotope-labeled compound in various research fields, including pharmacology, drug metabolism, and bioanalysis. This document details its chemical structure, physicochemical properties, and presumed applications based on the extensive biological activity of its parent compound, Osthole. It also provides hypothetical experimental protocols and illustrates key signaling pathways modulated by Osthole.

Introduction to Osthole and Isotopic Labeling

Osthole is a natural coumarin derivative first isolated from the plant *Cnidium monnieri* and is also found in other medicinal plants like *Angelica pubescens*.^[1] It is known for a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, anticancer, and osteogenic effects.^{[1][2][3][4]}

Osthole-d3 is the deuterium-labeled version of Osthole. Deuterium is a stable, non-radioactive isotope of hydrogen.^[5] The replacement of hydrogen with deuterium creates a molecule with a higher mass, which is readily distinguishable by mass spectrometry. This substitution can also influence the molecule's metabolic fate due to the kinetic isotope effect—the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes involving the cleavage of this bond.^[5]

The primary applications of deuterated compounds in biomedical research include:

- **Internal Standards in Quantitative Mass Spectrometry:** Due to their chemical similarity to the analyte, deuterated compounds are considered the gold standard for internal standards in LC-MS assays, correcting for variations in sample preparation and instrument response.[\[6\]](#)
[\[7\]](#)
- **Pharmacokinetic and Metabolism Studies:** Deuterium labeling allows for the precise tracking of a drug's absorption, distribution, metabolism, and excretion (ADME) without the need for radioactive isotopes.[\[5\]](#)[\[8\]](#)[\[9\]](#)

Chemical Structure and Physicochemical Properties

While the exact location of the deuterium atoms in commercially available **Osthole-d3** can vary, the most common and synthetically feasible labeling pattern is on the methoxy group. This guide will assume the structure of **Osthole-d3** to be 7-(methoxy-d3)-8-(3-methyl-2-butenyl)-2H-chromen-2-one.

Chemical Structure

Below is the chemical structure of Osthole, with the presumed deuteration site for **Osthole-d3** indicated.

Osthole (Parent Compound)  Chemical structure of Osthole

Presumed Structure of **Osthole-d3**  Presumed chemical structure of Osthole-d3

Physicochemical Data

The following table summarizes the key physicochemical properties of Osthole. The molecular weight of **Osthole-d3** is increased by the mass of three deuterium atoms minus the mass of three hydrogen atoms.

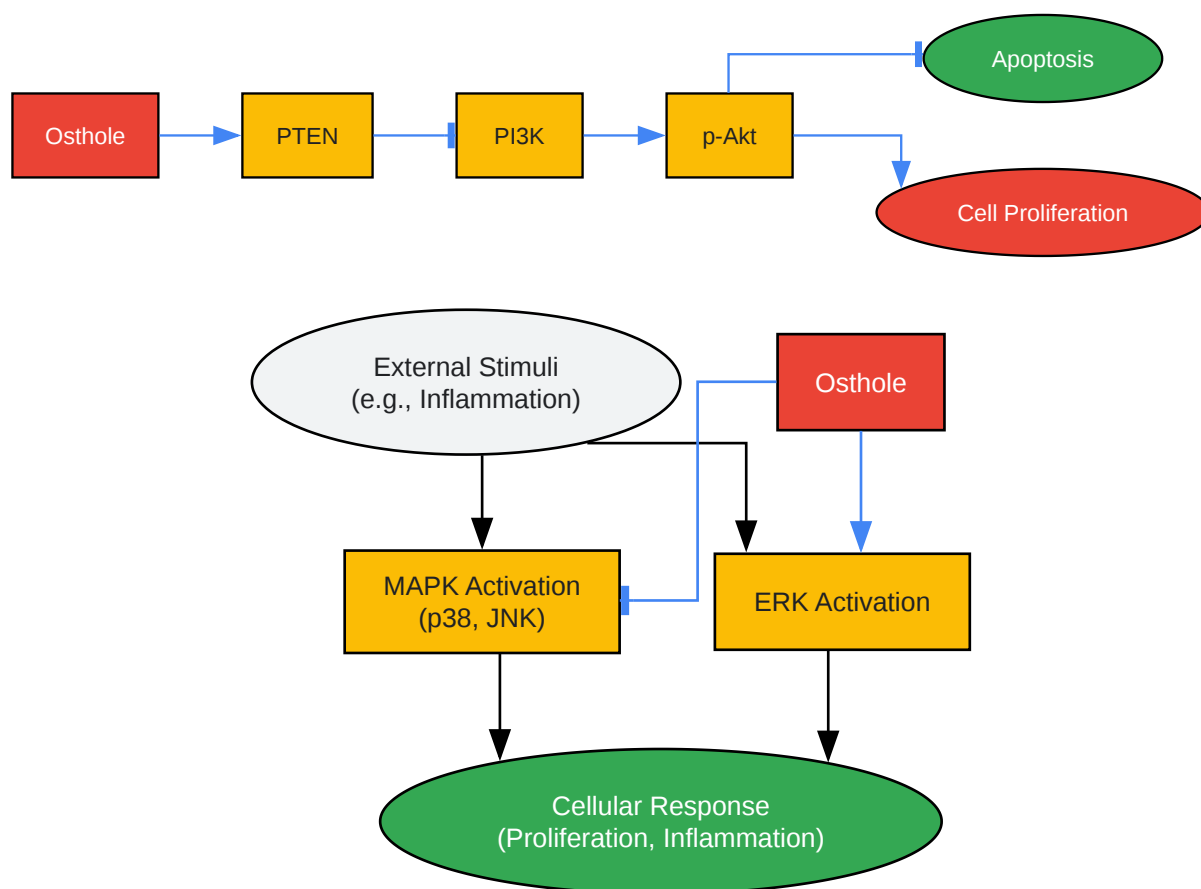
Property	Osthole	Osthole-d3 (Calculated)	References
Chemical Formula	C ₁₅ H ₁₆ O ₃	C ₁₅ H ₁₃ D ₃ O ₃	[10]
IUPAC Name	7-methoxy-8-(3-methyl-2-butenyl)-2H-chromen-2-one	7-(methoxy-d3)-8-(3-methyl-2-butenyl)-2H-chromen-2-one	[1][4][10][11]
Molecular Weight	244.29 g/mol	247.31 g/mol	[12]
Appearance	White to off-white powder or crystalline solid	-	[12]
Solubility	Soluble in methanol, ethanol, DMSO, and DMF	Expected to be similar to Osthole	[12]

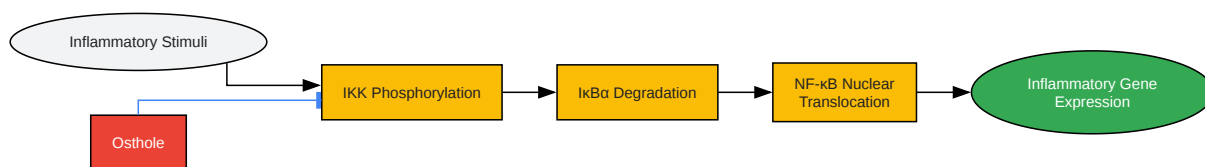
Biological Activity and Signaling Pathways of the Parent Compound, Osthole

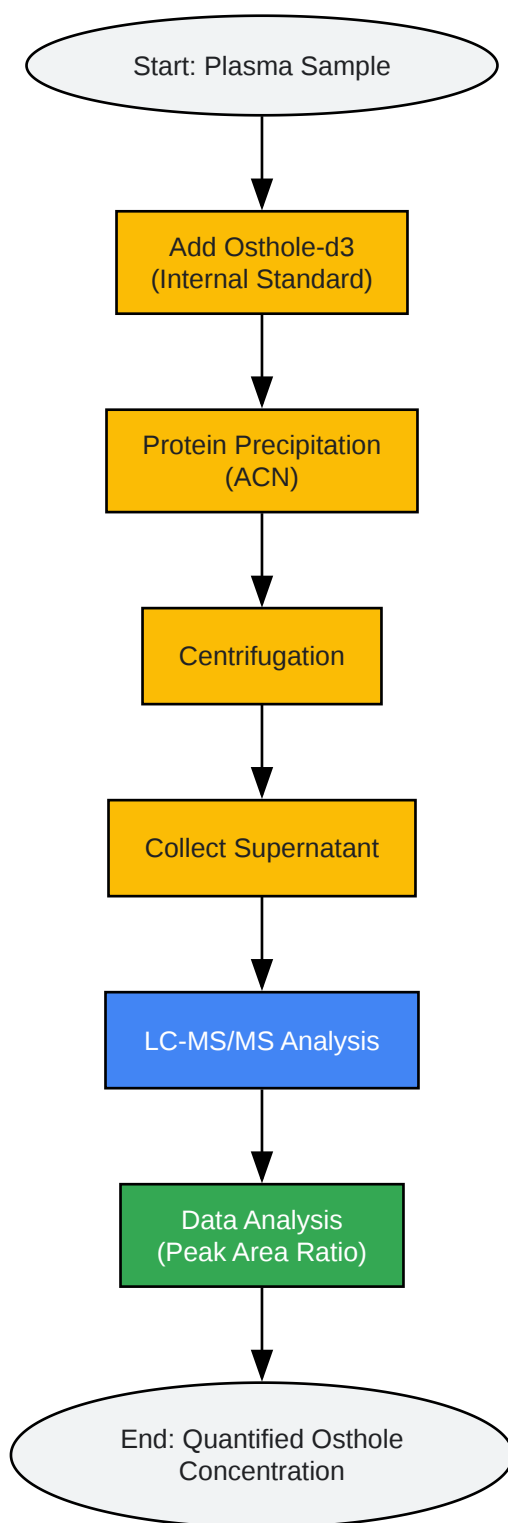
Osthole has been shown to modulate several key signaling pathways, which are critical in the progression of various diseases. These activities suggest potential research applications for **Osthole-d3** in studying these pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell proliferation, survival, and apoptosis. Osthole has been reported to inhibit the PI3K/Akt signaling pathway in various cancer cells, including esophageal squamous cell carcinoma and endometrial cancer. [2][13][14][15] This inhibition leads to cell cycle arrest and apoptosis, highlighting Osthole's potential as an anticancer agent.[13][14][15]







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